

## "Kadsuracoccinic acid A CAS number and chemical identifiers"

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Compound of Interest

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# Kadsuracoccinic Acid A: A Technical Guide for Researchers

An In-depth Review of Chemical Properties, Biological Activities, and Experimental Protocols

#### Introduction

Kadsura coccinic acid A is a naturally occurring triterpenoid isolated from the medicinal plant Kadsura coccinea. As a member of the 3,4-seco-lanostane class of compounds, it has garnered interest within the scientific community for its potential therapeutic applications, including anticancer and anti-HIV-1 activities. This technical guide provides a comprehensive overview of Kadsuracoccinic acid A, including its chemical identifiers, physicochemical properties, known biological activities with supporting quantitative data, and detailed experimental methodologies.

#### **Chemical Identifiers and Properties**

**Kadsuracoccinic acid A** is characterized by a unique 3,4-seco-lanostane skeleton. Its chemical identity is established by the following identifiers and properties.



Identifier/Property	Value Reference	
CAS Number	1016260-22-2	[1][2]
Molecular Formula	С30Н44О4	[3][4]
Molecular Weight	468.7 g/mol	[1]
PubChem CID	24850148	[4]
Type of Compound	Triterpenoid	[1]
Physical Description	Powder	[1]
Source	Kadsura coccinea	[1][3]

### **Biological Activity and Quantitative Data**

**Kadsuracoccinic acid A** has demonstrated notable biological activities. The primary reported activities are its ability to arrest cell division and its in vitro anti-HIV-1 properties.

#### **Anticancer and Cytotoxic Activity**

**Kadsuracoccinic acid A** has been shown to induce significant cleavage arrest in embryonic cells, suggesting its potential as an anticancer agent.[1][5] It is thought that its mechanism may be related to the preservation of the progression of the M phase of the cell cycle.[1][5]

Biological Activity	Cell Line / Model	Quantitative Data (IC50/EC50)	Reference
Cell Division Arrest	Xenopus laevis embryonic cells	IC50: 0.32 μg/mL	[3]
Anti-HIV-1 Activity	in vitro	EC50: 68.7 μM	

While specific IC<sub>50</sub> values for **Kadsuracoccinic acid A** against a broad panel of human cancer cell lines are not extensively documented in the available literature, studies on closely related compounds from Kadsura coccinea provide valuable insights. For instance, kadsuric acid, another triterpenoid from the same plant, has been shown to exhibit dose-dependent



cytotoxicity against human pancreatic cancer cells (PANC-1) with an IC50 value of 14.5  $\pm$  0.8  $\mu$ M.[2]

# Experimental Protocols Isolation of Kadsuracoccinic Acids A-C from Kadsura coccinea

Kadsuracoccinic acids A, B, and C were first isolated from the chloroform extract of the dried stems of Kadsura coccinea.[4] While a detailed, step-by-step protocol for the isolation of **Kadsuracoccinic acid A** is not fully elaborated in the cited literature, the general procedure involves:

- Extraction: The dried and powdered stems of Kadsura coccinea are subjected to extraction with a suitable solvent, such as chloroform.
- Fractionation: The crude chloroform extract is then fractionated using various chromatographic techniques. This may include column chromatography over silica gel, followed by further purification steps.
- Purification: Final purification to yield pure Kadsuracoccinic acid A is typically achieved through repeated chromatography, potentially including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[3]

#### **Embryonic Cell Division Arrest Assay in Xenopus laevis**

The following protocol outlines the methodology used to determine the IC<sub>50</sub> of **Kadsuracoccinic acid A** for arresting embryonic cell division.[3]

- Cell Culture: Individual Xenopus laevis cells are cultured at the blastula stage.
- Treatment: The cultured cells are treated with varying concentrations of Kadsuracoccinic acid A.

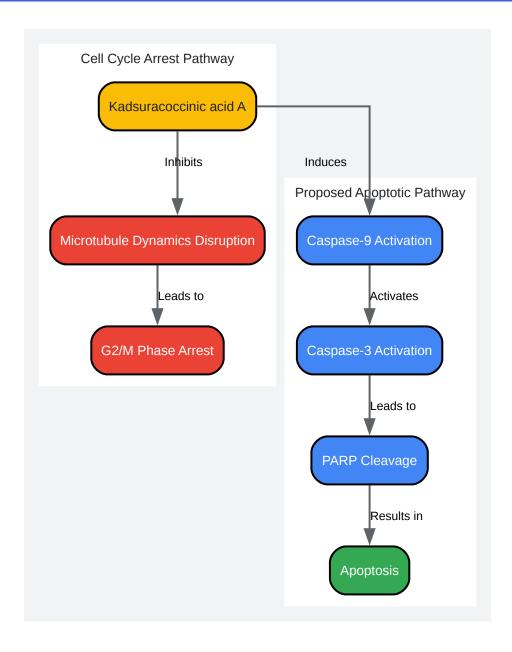


- Observation: The effect of the compound on cell cleavage is observed and monitored.
- IC<sub>50</sub> Determination: The concentration of **Kadsuracoccinic acid A** that inhibits cell cleavage by 50% is determined and reported as the IC<sub>50</sub> value.

# Proposed Mechanism of Action and Signaling Pathway

Based on the observed M-phase arrest and the known mechanisms of other triterpenoids, a plausible mechanism of action for **Kadsuracoccinic acid A** is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. A related compound, kadsuric acid, has been shown to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[2] This suggests a potential signaling cascade for **Kadsuracoccinic acid A**.





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Caption: Proposed signaling pathways for **Kadsuracoccinic acid A**.

#### Conclusion

**Kadsuracoccinic acid A** is a promising natural product with demonstrated biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical properties, biological effects, and the experimental approaches used to study it. Future research should focus on elucidating its precise mechanism of action in cancer cells, determining its efficacy in a wider range of cancer cell lines, and exploring its potential for drug development.



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